Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers. This particular compound features a fluoro-substituted phenyl ring and a hydroxy group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-fluoro-3-hydroxycinnamic acid+ethanol→Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the synthesis might be carried out in a continuous flow reactor to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in an organic solvent.
Major Products Formed
Oxidation: 4-fluoro-3-oxophenylprop-2-enoate.
Reduction: Ethyl 3-(4-fluoro-3-hydroxyphenyl)propanoate.
Substitution: Ethyl 3-(4-substituted-3-hydroxyphenyl)prop-2-enoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the manufacture of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The fluoro and hydroxy groups could play a role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)prop-2-enoate
- Ethyl 3-(4-fluorophenyl)prop-2-enoate
- Ethyl 3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Ethyl (2E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate is unique due to the presence of both a fluoro and a hydroxy group on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl (E)-3-(4-fluoro-3-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,13H,2H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCPSUVARTQFJ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.